molecular formula C9H11NO3 B1274530 4-(2-Aminoethoxy)benzoic acid CAS No. 52660-66-9

4-(2-Aminoethoxy)benzoic acid

Cat. No.: B1274530
CAS No.: 52660-66-9
M. Wt: 181.19 g/mol
InChI Key: XODDQKUDQGKJEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Aminoethoxy)benzoic acid (chemical formula: C₉H₁₁NO₃) is a benzoic acid derivative featuring a para-substituted 2-aminoethoxy group (–OCH₂CH₂NH₂) on the aromatic ring. The compound combines hydrophilic functional groups (carboxylic acid and primary amine) with a hydrophobic benzene ring, rendering it soluble in polar solvents like water and ethanol . It serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical applications. For example, it is utilized in the preparation of β-blockers and as a precursor for amide derivatives via Schotten-Baumann reactions .

Properties

IUPAC Name

4-(2-aminoethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c10-5-6-13-8-3-1-7(2-4-8)9(11)12/h1-4H,5-6,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XODDQKUDQGKJEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(2-Aminoethoxy)benzoic acid can be synthesized through the reaction of 2-aminoethanol with 4-hydroxybenzoic acid. The reaction typically involves heating the reactants in the presence of a suitable catalyst, such as sulfuric acid, to facilitate the esterification process. The resulting ester is then hydrolyzed to yield this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminoethoxy)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(2-Aminoethoxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The aminoethoxy group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. Additionally, the benzoic acid moiety can participate in hydrophobic interactions, enhancing the compound’s binding affinity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following table highlights key structural analogues and their distinguishing features:

Compound Name Substituent Molecular Formula Key Properties/Applications References
4-(2-Aminoethoxy)benzoic acid –OCH₂CH₂NH₂ C₉H₁₁NO₃ Pharmaceutical intermediate; polar solubility
4-(Methoxymethoxy)benzoic acid –OCH₂OCH₃ C₉H₁₀O₄ Less polar; used in polymer synthesis
4-[(2-Methoxyethyl)amino]benzoic acid –NHCH₂CH₂OCH₃ C₁₀H₁₃NO₃ Altered pKa due to ether-linked methoxy group
4-(Cyclohexyloxy)benzoic acid –O-C₆H₁₁ C₁₃H₁₆O₃ Hydrophobic; limited water solubility
4-(2-Aminoethyl)benzoic acid –CH₂CH₂NH₂ (no ether oxygen) C₉H₁₁NO₂ Higher basicity; crystalline solid

Key Observations :

  • Polarity: The aminoethoxy group (–OCH₂CH₂NH₂) enhances polarity compared to non-amine derivatives (e.g., cyclohexyloxy). However, 4-(methoxymethoxy)benzoic acid, with a methoxy ether, is less polar due to the absence of a charged amine .
  • Acidity: The carboxylic acid group (pKa ~2–3) dominates acidity, but substituents influence the amine’s basicity. For example, 4-[(2-methoxyethyl)amino]benzoic acid has a lower amine basicity due to electron-donating methoxy groups .
This compound Derivatives
  • Esterification: Reacting 4-(2-bromoethoxy)benzoic acid with ammonia yields this compound ethyl ester hydrobromide, a precursor for drug candidates .
  • Amide Formation: Schotten-Baumann reactions with acetyl chloride produce 4-[2-(acetylamino)ethoxy]benzoic acid, highlighting its utility in generating bioactive amides .
Analogues
  • 4-(Methoxymethoxy)benzoic Acid : Synthesized via alkylation of 4-hydroxybenzoic acid with methoxymethyl chloride .
  • Azo Derivatives : Diazotization and coupling reactions (e.g., with benzothiazolyl groups) yield bioactive azo-benzoic acids, as seen in .

Physicochemical Properties

Property This compound 4-(Cyclohexyloxy)benzoic Acid 4-(Methoxymethoxy)benzoic Acid
Solubility High in water, ethanol Low in water; soluble in DCM Moderate in polar solvents
Melting Point Not reported (decomposes) 139–141°C 254–256°C (predicted)
pKa (Carboxylic Acid) ~2.5 (estimated) ~2.8 ~2.7

Notes:

  • The aminoethoxy group enhances water solubility compared to cyclohexyloxy derivatives, which are lipophilic .
  • Melting points vary with substituent bulk; methoxymethoxy derivatives may exhibit higher thermal stability .

Biological Activity

4-(2-Aminoethoxy)benzoic acid, also known as this compound hydrochloride, is a compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, anticancer effects, and potential applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C9_9H11_{11}NO3_3, with a molecular weight of 185.19 g/mol. The compound features an aminoethoxy group attached to a benzoic acid moiety, which enhances its solubility and biological interactions.

1. Antimicrobial Properties

Preliminary studies have demonstrated that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi, showing promising results. The compound's mechanism of action may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.

  • Study Findings : In vitro assays indicated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. For instance, it showed an inhibition zone of 15 mm against Staphylococcus aureus and 12 mm against Escherichia coli at a concentration of 100 µg/mL.

2. Anticancer Activity

Recent investigations have highlighted the potential anticancer effects of this compound. Studies have focused on its cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer).

  • IC50_{50} Values : The compound exhibited IC50_{50} values of approximately 20 µM against MCF-7 cells and 25 µM against A549 cells, indicating moderate cytotoxicity . In comparison to standard chemotherapeutics like doxorubicin, it displayed lower efficacy but holds potential for further development.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes involved in cancer cell proliferation. For example, it affects the activity of acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases .
  • Induction of Apoptosis : Flow cytometry analyses revealed that treatment with the compound resulted in increased apoptosis rates in cancer cell lines, suggesting its potential as an anticancer agent .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure CharacteristicsUnique Features
4-Aminobenzoic Acid Contains an amino group directly on the benzene ringPrimarily used as a UV filter and in dye production
2-Aminoethanol Simple amino alcoholServes as a building block for various compounds
4-Hydroxyethylbenzoic Acid Hydroxyethyl group instead of aminoethoxyExhibits different solubility and reactivity patterns
4-Methylbenzoic Acid Methyl group substitution on the benzene ringUsed in polymer production and as a solvent

Case Studies

  • Antimicrobial Efficacy : A study conducted on the efficacy of this compound against clinical isolates demonstrated its potential as an alternative antimicrobial agent in treating resistant infections.
  • Cancer Cell Line Studies : In vitro studies involving human cancer cell lines have shown that this compound can inhibit cell growth significantly, warranting further investigation into its mechanisms and potential therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Aminoethoxy)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-(2-Aminoethoxy)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.